molecular formula C14H18O5 B14461008 Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate CAS No. 66411-83-4

Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate

Cat. No.: B14461008
CAS No.: 66411-83-4
M. Wt: 266.29 g/mol
InChI Key: LZXUOJUYWQEJQS-UHFFFAOYSA-N
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Description

Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl group attached to an acetate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with 2-methylpropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group and an acetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .

Properties

CAS No.

66411-83-4

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[2-(2-methylpropoxycarbonyloxy)phenyl]acetate

InChI

InChI=1S/C14H18O5/c1-10(2)9-18-14(16)19-12-7-5-4-6-11(12)8-13(15)17-3/h4-7,10H,8-9H2,1-3H3

InChI Key

LZXUOJUYWQEJQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC=C1CC(=O)OC

Origin of Product

United States

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